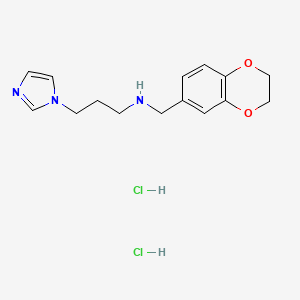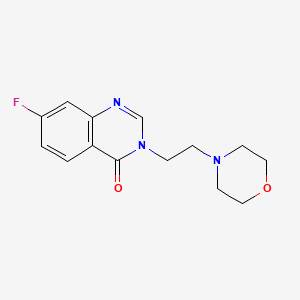
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one, also known as PD153035, is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer treatment and other scientific research fields.
Applications De Recherche Scientifique
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been studied for its potential applications in other scientific research fields, such as neuroprotection, cardiovascular diseases, and inflammation.
Mécanisme D'action
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one selectively inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases. The mechanism of action of 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been extensively studied through biochemical and structural analyses.
Biochemical and Physiological Effects
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is a highly selective and potent inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one can also cause off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
For 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one research include the development of new analogs with improved solubility and bioavailability, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its role in other biological processes beyond cancer. Overall, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Méthodes De Synthèse
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzonitrile with morpholine, followed by the reaction of the resulting intermediate with ethyl 2-bromoacetate and then with ammonium acetate. The final product is obtained through the reaction of the intermediate with 4-aminophenol. The synthesis method has been optimized to improve the yield and purity of 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one.
Propriétés
IUPAC Name |
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-1-2-12-13(9-11)16-10-18(14(12)19)4-3-17-5-7-20-8-6-17/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHMHVBHXRKUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)
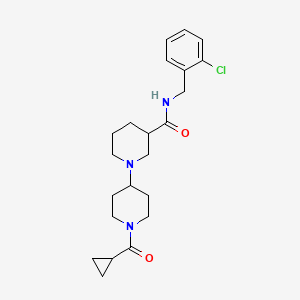
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)
![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)
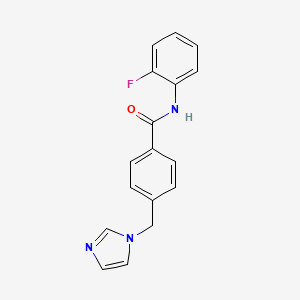
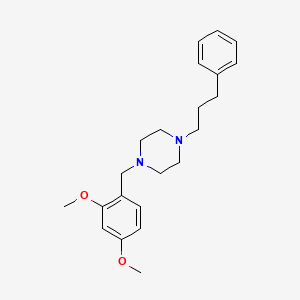
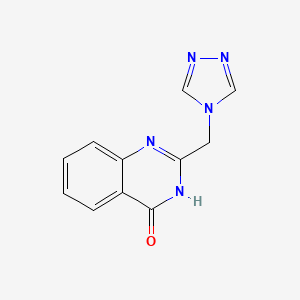
![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)
